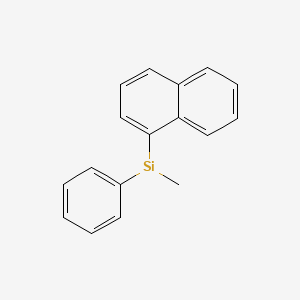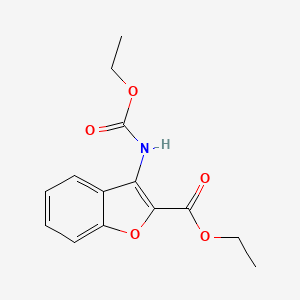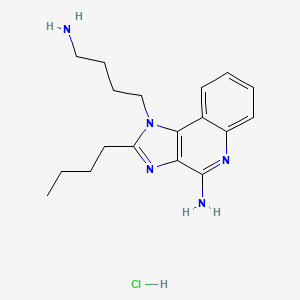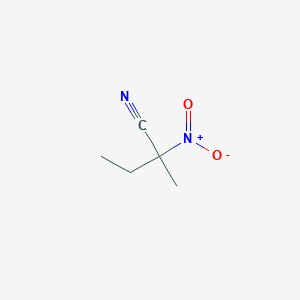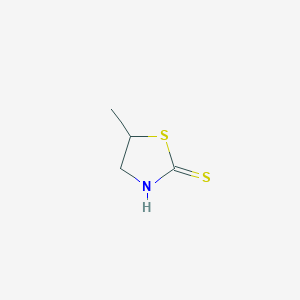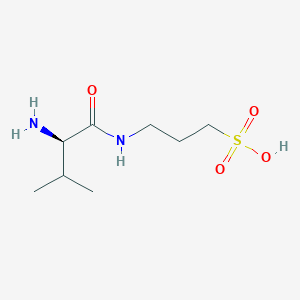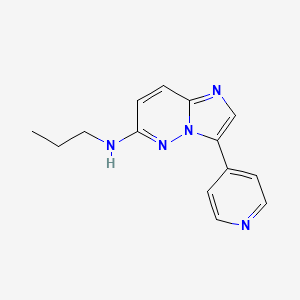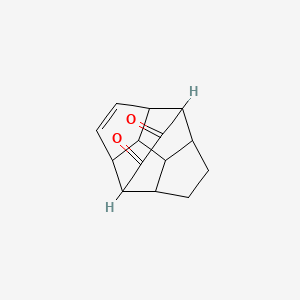
Benzyl-PEG20-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG20-alcohol is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is primarily used as a PEG linker in various chemical and biological applications. The compound has a molecular formula of C47H88O21 and a molecular weight of 989.19 g/mol. It is a liquid at room temperature and is typically stored at -20°C to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG20-alcohol is synthesized through the reaction of benzyl alcohol with polyethylene glycol (PEG). The process involves the activation of the hydroxyl group of benzyl alcohol, followed by its reaction with PEG under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced catalytic systems. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG20-alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl group of this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various PEG derivatives.
Scientific Research Applications
Benzyl-PEG20-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl-PEG20-alcohol involves its role as a linker molecule. It facilitates the conjugation of various functional groups to PEG, thereby enhancing the solubility, stability, and bioavailability of the conjugated molecules . The benzyl group provides a hydrophobic moiety that can interact with hydrophobic regions of target molecules, while the PEG chain imparts hydrophilicity, improving the overall properties of the conjugated compound .
Comparison with Similar Compounds
Benzyl alcohol: A simpler compound with a similar benzyl group but without the PEG chain.
PEG derivatives: Other PEG derivatives with different functional groups, such as methoxy-PEG and amino-PEG.
Uniqueness: Benzyl-PEG20-alcohol is unique due to its combination of a benzyl group and a PEG chain. This dual functionality allows it to serve as an effective linker in various applications, providing both hydrophobic and hydrophilic properties. This makes it particularly useful in drug delivery systems and the modification of biomolecules.
Properties
Molecular Formula |
C47H88O21 |
|---|---|
Molecular Weight |
989.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C47H88O21/c48-6-7-49-8-9-50-10-11-51-12-13-52-14-15-53-16-17-54-18-19-55-20-21-56-22-23-57-24-25-58-26-27-59-28-29-60-30-31-61-32-33-62-34-35-63-36-37-64-38-39-65-40-41-66-42-43-67-44-45-68-46-47-4-2-1-3-5-47/h1-5,48H,6-46H2 |
InChI Key |
BUGHPBNUJTVQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



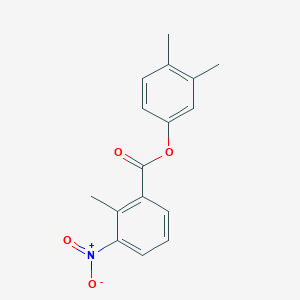
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
